molecular formula C13H21NO B2370339 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine CAS No. 953899-64-4

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Cat. No.: B2370339
CAS No.: 953899-64-4
M. Wt: 207.317
InChI Key: KJAYQKCSZPBMRL-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms include GHS05 and GHS07 . The hazard statements are H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its amine group allows it to participate in a variety of reactions and interactions that are not possible with its ketone or carboxylic acid analogs .

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAYQKCSZPBMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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